molecular formula C18H18N4O2S B2608282 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole CAS No. 478076-98-1

2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole

Cat. No.: B2608282
CAS No.: 478076-98-1
M. Wt: 354.43
InChI Key: JZRMQNWNCVZXKE-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzothiazole ring and a piperazine moiety substituted with a nitrobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that compounds containing a benzothiazole moiety exhibit significant antibacterial properties. The compound 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole has been evaluated for its efficacy against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • In Vitro Studies : The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) against strains such as Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways, leading to cell death.

Anticancer Properties

The benzothiazole derivatives have shown promise in cancer therapy, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study Highlights:

  • Prostate Cancer : In preclinical models, this compound exhibited a tumor growth inhibition rate of approximately 30% after treatment over three weeks.
  • Mechanism of Action : The compound is thought to bind to the colchicine site on tubulin, disrupting microtubule dynamics crucial for cell division. This action is particularly effective against multidrug-resistant cancer lines.

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound, especially in the context of neurodegenerative diseases such as Alzheimer's disease.

Findings:

  • Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase activity, which is beneficial in enhancing cholinergic neurotransmission.
  • Neuroprotection : It may protect neuronal cells from oxidative stress and apoptosis through its antioxidant properties.

Summary of Applications

Application TypeKey FindingsMechanism of Action
AntibacterialEffective against Gram-positive/negative bacteriaDisruption of cell wall synthesis
AnticancerSignificant tumor inhibition in prostate cancerInhibition of tubulin polymerization
NeuroprotectiveInhibition of acetylcholinesteraseReduction of oxidative stress and apoptosis

Mechanism of Action

The mechanism by which 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole exerts its effects involves interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole
  • 2-[4-(4-Methylbenzyl)piperazino]-1,3-benzothiazole

Uniqueness

2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and understanding complex biochemical pathways.

Biological Activity

2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzothiazole core linked to a piperazine moiety with a nitrobenzyl substitution. This structural configuration is significant for its biological activity, as modifications to the benzothiazole nucleus can enhance therapeutic effects.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

  • Case Study : A study synthesized several benzothiazole derivatives, revealing that compounds with nitro substitutions significantly inhibited the proliferation of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The lead compound demonstrated IC50 values ranging from 1 to 4 µM, indicating strong cytotoxicity .
CompoundCell LineIC50 (µM)
B7A4312
B7A5493
B7H12994

Antimicrobial Activity

Benzothiazole derivatives have also shown promise as antimicrobial agents. The presence of the nitro group enhances their efficacy against gram-positive bacteria.

  • Research Findings : In a comparative study, several benzothiazole derivatives were tested against various bacterial strains. The results indicated that compounds with a 4-nitro substitution exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
CompoundBacterial StrainActivity (Zone of Inhibition)
Compound AStaphylococcus aureus15 mm
Compound BEscherichia coli12 mm
Compound CSalmonella typhimurium18 mm

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been explored through various in vitro assays.

  • Findings : Compounds similar to this compound have shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests a mechanism through which these compounds can modulate inflammatory responses .

Structure-Activity Relationship (SAR)

The efficacy of benzothiazole derivatives is often correlated with their chemical structure. For instance:

  • Substituents : The introduction of electron-withdrawing groups like nitro at the para position significantly enhances anticancer activity.
  • Linker Length : Variations in the piperazine linker length can affect binding affinity and biological activity.

Properties

IUPAC Name

2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-22(24)15-7-5-14(6-8-15)13-20-9-11-21(12-10-20)18-19-16-3-1-2-4-17(16)25-18/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRMQNWNCVZXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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